2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine
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Overview
Description
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine is a heterocyclic compound with significant importance in organic chemistry It features a fused ring system that includes both an indole and a dihydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using acidic or basic catalysts. The reaction conditions often include refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or dihydroisoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-dihydroisoindole-4,7-diamine
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
- 2-Methyl-1H-benz(f)isoindol-3(2H)-one
Uniqueness
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
917805-35-7 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroisoindole-4,7-diamine |
InChI |
InChI=1S/C9H13N3/c1-12-4-6-7(5-12)9(11)3-2-8(6)10/h2-3H,4-5,10-11H2,1H3 |
InChI Key |
GYOSYTDICCQPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1)N)N |
Origin of Product |
United States |
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